4-{2-[(2E)-4-(5-chlorothiophen-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide
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Overview
Description
4-{2-[(2E)-4-(5-CHLOROTHIOPHEN-2-YL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2E)-4-(5-CHLOROTHIOPHEN-2-YL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring and the sulfonamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2E)-4-(5-CHLOROTHIOPHEN-2-YL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
4-{2-[(2E)-4-(5-CHLOROTHIOPHEN-2-YL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-{2-[(2E)-4-(5-CHLOROTHIOPHEN-2-YL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{2-[(2E)-4-(5-CHLOROTHIOPHEN-2-YL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE include other thiazole-based sulfonamides and compounds with similar functional groups. Examples include:
- Thiazole-based sulfonamides with different substituents.
- Compounds with trifluoromethoxyphenyl groups.
- Benzene sulfonamides with various modifications.
Uniqueness
The uniqueness of 4-{2-[(2E)-4-(5-CHLOROTHIOPHEN-2-YL)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and structural features, which confer unique properties and potential applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C22H17ClF3N3O3S3 |
---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
4-[2-[4-(5-chlorothiophen-2-yl)-2-[4-(trifluoromethoxy)phenyl]imino-1,3-thiazol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H17ClF3N3O3S3/c23-20-10-9-19(34-20)18-13-33-21(28-15-3-5-16(6-4-15)32-22(24,25)26)29(18)12-11-14-1-7-17(8-2-14)35(27,30)31/h1-10,13H,11-12H2,(H2,27,30,31) |
InChI Key |
JCPGEAAPEHMHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=CSC2=NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(S4)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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